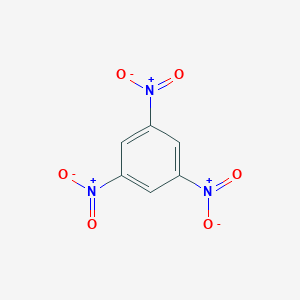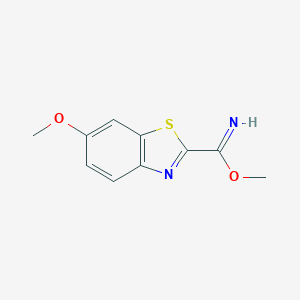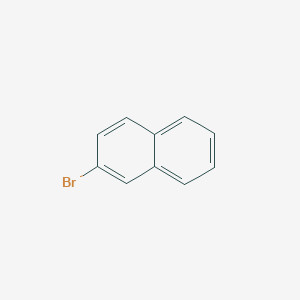
2-溴萘
描述
2-Bromonaphthalene is an organic compound with the molecular formula C10H7Br. It is a brominated derivative of naphthalene, where a bromine atom is substituted at the second position of the naphthalene ring. This compound is a white to cream-colored solid at room temperature and is used in various chemical synthesis processes .
科学研究应用
2-Bromonaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It is employed in studies related to potential tumorigenicity and other biological activities.
Medicine: It serves as an intermediate in the synthesis of medicinal compounds.
Industry: It is used in the production of dyes and other industrial chemicals.
作用机制
Target of Action
2-Bromonaphthalene is a mono-brominated naphthalene at the 2-position . It is primarily used as a solid additive to replace 1-chloronaphthalene (1CN) to increase miscibility of the bulk heterojunction (BHJ) components . It is also a widely used intermediate for the construction of more complex structures in the application of organic synthesis .
Mode of Action
The mode of action of 2-Bromonaphthalene involves its interaction with cuprous cyanide in N-methylpyrrolidone . This reaction has been investigated and is part of the process of synthesizing biaryls via Suzuki cross-coupling reactions .
Biochemical Pathways
It is known that 2-bromonaphthalene plays a crucial role in the synthesis of biaryls via suzuki cross-coupling reactions . These reactions are important in organic chemistry and materials science, contributing to the creation of complex molecular architectures.
Pharmacokinetics
It is soluble in methanol , which may influence its bioavailability and distribution.
Result of Action
The primary result of 2-Bromonaphthalene’s action is the synthesis of biaryls via Suzuki cross-coupling reactions . This process is crucial in the field of organic chemistry and materials science, contributing to the creation of complex molecular architectures.
Action Environment
The action of 2-Bromonaphthalene can be influenced by environmental factors. For instance, the solvent used in the reaction can affect the efficiency and outcome of the reaction . In one study, it was found that using 2-Bromonaphthalene as a solvent additive in the fabrication of polymer solar cells in ambient air improved the efficiency of the cells .
生化分析
Biochemical Properties
It is known that 2-Bromonaphthalene can participate in various chemical reactions, such as Suzuki cross-coupling reactions
Cellular Effects
In the context of polymer solar cells, 2-Bromonaphthalene has been shown to influence the morphology of the active layer, thereby impacting the efficiency of the cells
Molecular Mechanism
It is known to participate in chemical reactions, such as the Suzuki cross-coupling reaction
Temporal Effects in Laboratory Settings
It is known to be a solid at room temperature with a melting point of 52-55 °C and a boiling point of 281-282 °C
准备方法
Synthetic Routes and Reaction Conditions: 2-Bromonaphthalene can be synthesized through several methods. One common method involves the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs at elevated temperatures to ensure complete bromination .
Another method involves the reaction of 2-aminonaphthalene with mercuric bromide to form the diazonaphthalene intermediate, which is then treated with bromine to yield 2-bromonaphthalene .
Industrial Production Methods: Industrial production of 2-bromonaphthalene often employs the bromination of naphthalene using bromine and a suitable catalyst. The process is optimized for large-scale production, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions: 2-Bromonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as cyanide, hydroxide, or amines.
Coupling Reactions: It is commonly used in Suzuki cross-coupling reactions to form biaryls.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium cyanide, sodium hydroxide, or amines are used under basic conditions.
Suzuki Coupling: Aryl boronic acids, palladium catalysts, and bases such as potassium carbonate are used under mild to moderate temperatures.
Major Products:
Substitution Reactions: Products include 2-cyanonaphthalene, 2-hydroxynaphthalene, and various 2-aminonaphthalene derivatives.
Coupling Reactions: Biaryls are the major products formed from Suzuki coupling reactions.
相似化合物的比较
1-Bromonaphthalene: Another brominated naphthalene derivative with the bromine atom at the first position.
2-Iodonaphthalene: An iodinated derivative of naphthalene with similar reactivity but different halogen properties.
2-Chloronaphthalene: A chlorinated derivative with different reactivity due to the presence of chlorine instead of bromine.
Uniqueness: 2-Bromonaphthalene is unique due to its specific reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis. Its bromine atom provides distinct reactivity compared to other halogenated naphthalenes, allowing for diverse chemical transformations .
属性
IUPAC Name |
2-bromonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSMUYYLXZULMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060378 | |
| Record name | Naphthalene, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White to pale yellow powder; [Alfa Aesar MSDS] | |
| Record name | 2-Bromonaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19544 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00347 [mmHg] | |
| Record name | 2-Bromonaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19544 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
580-13-2 | |
| Record name | 2-Bromonaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=580-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromonaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-BROMONAPHTHALENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphthalene, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromonaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMONAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYU33I753N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Bromonaphthalene?
A1: The molecular formula of 2-Bromonaphthalene is C10H7Br, and its molecular weight is 207.07 g/mol.
Q2: What spectroscopic data is available for 2-Bromonaphthalene?
A2: Researchers utilize various spectroscopic techniques to characterize 2-Bromonaphthalene.
- NMR Spectroscopy: 1H NMR analysis provides information about the hydrogen atom environments, aiding in structural elucidation. []
- UV-Vis Spectroscopy: UV-Vis absorption spectra provide insights into the electronic transitions within the molecule. Researchers often use this technique to study inclusion complexes, like those formed between 2-Bromonaphthalene and α-cyclodextrin. []
Q3: What is the role of 2-Bromonaphthalene in organic synthesis?
A: 2-Bromonaphthalene serves as a valuable starting material in organic synthesis. For example, it is a precursor in the synthesis of 2-Naphthaleneboronic acid, an important intermediate in various chemical processes. []
Q4: Are there any catalytic applications of 2-Bromonaphthalene or its derivatives?
A: While 2-Bromonaphthalene itself may not be a catalyst, its derivatives find applications in catalysis. For instance, researchers have synthesized analogs of the anti-HIV alkaloid michellamine B using 2-Naphthaleneboronic acid, a derivative of 2-Bromonaphthalene, via Suzuki palladium-catalyzed biaryl cross-coupling. []
Q5: How is computational chemistry used in understanding 2-Bromonaphthalene's properties?
A: Quantum chemical (QC) calculations help estimate thermodynamic properties like heat capacity and absolute entropy of 2-Bromonaphthalene in the gaseous phase. These calculations rely on vibrational frequencies obtained from optimized molecular geometries. []
Q6: Have there been any QSAR studies conducted on 2-Bromonaphthalene or its analogs?
A6: While specific QSAR models for 2-Bromonaphthalene aren't mentioned in the provided research, scientists often employ QSAR to study structure-activity relationships within similar halogenated aromatic hydrocarbons.
Q7: How does the position of the bromine atom influence the reactivity of bromonaphthalenes?
A: The position of the bromine atom significantly influences the reactivity of bromonaphthalenes. For instance, in sulfonation reactions using SO3, 1-Bromonaphthalene primarily yields the 4-sulfonic acid product, while 2-Bromonaphthalene predominantly forms the 8-sulfonic acid. [, ]
Q8: Can you elaborate on the formation of dioxins from brominated compounds like 2-Bromophenol?
A: Research on the pyrolysis of 2-Bromophenol, a related compound, reveals the formation of dibenzo-p-dioxin (DD) and monobrominated dibenzo-p-dioxins (MBBDs). These products likely form through complex radical-radical reactions involving bromophenoxyl radicals. []
Q9: How does 2-Bromonaphthalene behave in a photochemical context?
A: Studies show that 2-Bromonaphthalene undergoes photodissociation upon absorbing ultraviolet light. This process leads to the formation of a naphthyl cation and a bromine atom. []
Q10: Has 2-Bromonaphthalene been investigated as an additive in material science?
A: Research indicates potential applications of 2-Bromonaphthalene as a high-boiling-point additive in materials science. For example, it shows promise in enhancing the performance of polymer solar cells fabricated in ambient air. []
Q11: How is 2-Bromonaphthalene analyzed in various matrices?
A: Researchers often employ gas chromatography coupled with mass spectrometry (GC-MS) to identify and quantify 2-Bromonaphthalene and related halogenated aromatic hydrocarbons in complex environmental samples. []
Q12: What other analytical techniques are relevant to studying 2-Bromonaphthalene?
A:
High-Performance Liquid Chromatography (HPLC): HPLC serves as an alternative to GC-MS, particularly for analyzing non-volatile or thermally labile compounds.* Nuclear Magnetic Resonance (NMR):* NMR helps determine the presence and relative amounts of 2-Bromonaphthalene isomers in a mixture. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


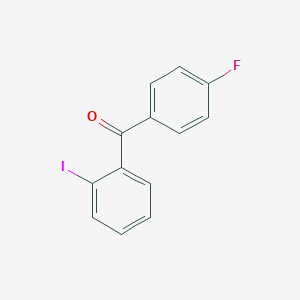
![11H-Benzo[a]fluorene](/img/structure/B165204.png)
![(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]pentanedioic acid](/img/structure/B165205.png)
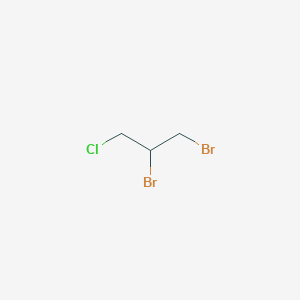
![(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one](/img/structure/B165210.png)
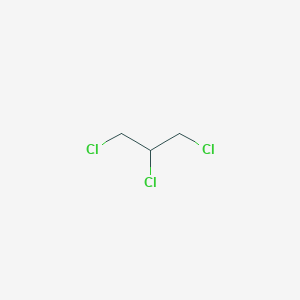
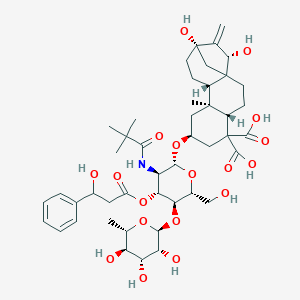
![2-[4-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B165219.png)
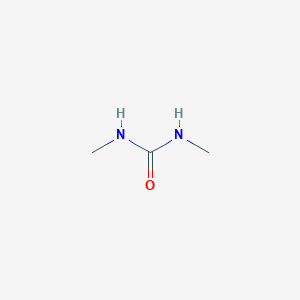
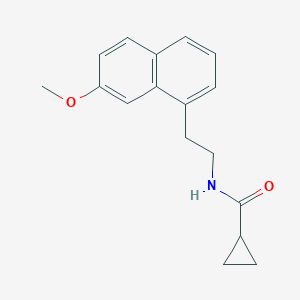
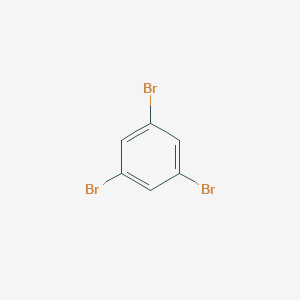
![[[(4-tert-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-tert-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane)](/img/structure/B165231.png)
